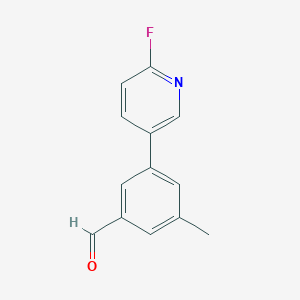

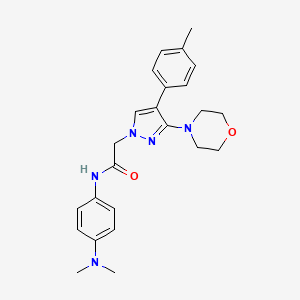

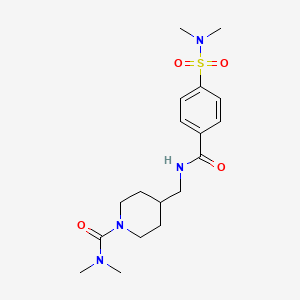

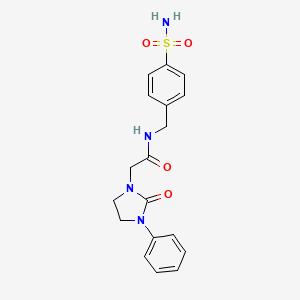

N-(4-(dimethylamino)phenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(dimethylamino)phenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C24H29N5O2 and its molecular weight is 419.529. The purity is usually 95%.

BenchChem offers high-quality N-(4-(dimethylamino)phenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(dimethylamino)phenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Compounds similar to N-(4-(dimethylamino)phenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, 2,5-disubstituted 1,3,4-oxadiazole compounds, which share structural similarities, have been prepared and screened for their activity against various microbial species, showing variable extents of antimicrobial activity relative to reference standards (Gul et al., 2017). Another study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents against Candida and Aspergillus species, highlighting their potential in antifungal therapy (Bardiot et al., 2015).

Antitumor Activity

Research into the antitumor potential of pyrazole-acetamide derivatives has been conducted, with studies demonstrating significant in vitro antitumor activity against specific cancer cell lines. This indicates a promising avenue for the development of new anticancer agents (Fahim, 2019).

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic potentials of compounds within this chemical class have also been explored. For example, new analogs of paracetamol with modifications in the phenyl moiety have shown higher anti-inflammatory and analgesic effects compared to acetaminophen alone, suggesting the value of structural modifications in enhancing pharmacological properties (Ahmadi et al., 2014).

Mecanismo De Acción

Target of Action

It’s known that this compound is a type of α-amino ketone derivative , which are often used as photoinitiators in UV curing systems . Photoinitiators are compounds that absorb light and produce reactive species capable of initiating or catalyzing chemical reactions, leading to the hardening or curing of materials such as inks, coatings, and adhesives .

Mode of Action

Upon absorption of light, the photoinitiator (in this case, our compound) undergoes a photochemical reaction to generate reactive species. These species can initiate polymerization of monomers present in the system . The exact nature of the reactive species and the specifics of the photochemical reaction would depend on the structure of the photoinitiator .

Biochemical Pathways

The compound, being a photoinitiator, is involved in the photopolymerization pathway . This process begins with the absorption of light by the photoinitiator, followed by a series of chemical reactions that lead to the formation of a polymer from monomers . The downstream effects include the hardening or curing of the material, which can be a coating, ink, or adhesive .

Result of Action

The primary result of the action of this compound is the initiation of polymerization upon exposure to light, leading to the curing or hardening of the material it’s present in . This can result in a solid, durable finish in applications like coatings, inks, and adhesives .

Action Environment

The efficacy and stability of this compound as a photoinitiator are influenced by several environmental factors. These include the intensity and wavelength of the light source, the presence of other compounds in the material (such as monomers or other additives), and the temperature . Proper storage conditions, away from light and heat, are also crucial for maintaining the stability of the compound .

Propiedades

IUPAC Name |

N-[4-(dimethylamino)phenyl]-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O2/c1-18-4-6-19(7-5-18)22-16-29(26-24(22)28-12-14-31-15-13-28)17-23(30)25-20-8-10-21(11-9-20)27(2)3/h4-11,16H,12-15,17H2,1-3H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJUVPZHULUZCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC=C(C=C4)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(dimethylamino)phenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Bis(2,2,2-trifluoroethoxy)phosphorylmethyl]-4-bromobenzene](/img/structure/B2856797.png)

![4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2856805.png)

![Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2856808.png)